molecular formula C23H21N3O B12493561 5-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide

5-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B12493561
M. Wt: 355.4 g/mol
InChI Key: JZAMYFSFXCRWCJ-UHFFFAOYSA-N
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Description

5-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a pyrazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the naphthalene and phenyl groups via substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction conditions such as temperature and pressure, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvents, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    5-naphthalen-1-yl-2H-pyrazole-3-carboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups.

    2,5-PRODAN: A compound with a similar naphthalene ring but different functional groups, used in photophysical studies.

Uniqueness

5-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its combination of a naphthalene ring, a pyrazole ring, and a carboxamide group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

3-naphthalen-1-yl-N-(4-propan-2-ylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H21N3O/c1-15(2)16-10-12-18(13-11-16)24-23(27)22-14-21(25-26-22)20-9-5-7-17-6-3-4-8-19(17)20/h3-15H,1-2H3,(H,24,27)(H,25,26)

InChI Key

JZAMYFSFXCRWCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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